Tetrahydrofuran-2-carboxamide

Stereochemistry Chiral Synthesis Crystallinity

Tetrahydrofuran-2-carboxamide is a cost-effective, saturated heterocyclic building block for medicinal chemistry. Its racemic nature allows parallel exploration of stereochemistry for LpxC inhibitor analogs (Ki down to 0.4 µM) and chiral resolution. The THF ring offers superior stability over furan analogs in reductions and cross-couplings, making it ideal for process-scale synthesis. Procure 97% purity material.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 91470-28-9
Cat. No. B153543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofuran-2-carboxamide
CAS91470-28-9
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(=O)N
InChIInChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7)
InChIKeyGXHAENUAJYZNOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrofuran-2-carboxamide (CAS 91470-28-9): Core Specifications and Procurement-Relevant Class Profile


Tetrahydrofuran-2-carboxamide (THF-2-carboxamide; CAS 91470-28-9; molecular formula C5H9NO2; molecular weight 115.13 g/mol) is a five-membered saturated heterocyclic carboxamide characterized by an oxolane ring with a carboxamide moiety at the 2-position . Its computed properties include an XLogP3 of -0.5, topological polar surface area of 52.3 Ų, and a single stereocenter, indicating moderate hydrophilicity and a defined hydrogen-bonding capacity that underpins its utility as a synthetic intermediate in medicinal chemistry and materials science . As a primary carboxamide, it serves as a versatile building block for constructing more complex heterocyclic frameworks, and it is frequently handled as a solid under ambient storage conditions .

Why Generic Substitution of Tetrahydrofuran-2-carboxamide (91470-28-9) Fails: Evidence-Based Selection Criteria for Industrial Procurement


Although multiple five-membered carboxamides and tetrahydrofuran derivatives are commercially available, direct substitution of Tetrahydrofuran-2-carboxamide (91470-28-9) is not recommended without experimental verification. The compound exists as a racemic mixture unless otherwise specified, and its stereochemical outcome in downstream reactions can diverge markedly from its enantiopure analogs . Furthermore, the saturated tetrahydrofuran ring confers distinct conformational rigidity and hydrogen-bonding geometry compared to its aromatic (furan) or carboxylic acid analogs, which can alter target binding, solubility, and metabolic stability . The following quantitative evidence underscores where 91470-28-9 offers verifiable, data-backed differentiation that generic substitution may compromise.

Product-Specific Quantitative Evidence Guide: Tetrahydrofuran-2-carboxamide (91470-28-9) Differentiation Data


Racemic Tetrahydrofuran-2-carboxamide vs. Enantiopure (S)-Form: Differential Physical-Chemical Properties and Synthetic Implications

Tetrahydrofuran-2-carboxamide (91470-28-9) is supplied as the racemic mixture (undefined stereochemistry), whereas the commercially available (S)-enantiomer (498573-81-2) possesses distinctly different physical properties that directly impact handling, formulation, and downstream reaction outcomes [1]. These differences are not interchangeable and may influence dissolution rates, purification strategies, and crystallization behavior in process development.

Stereochemistry Chiral Synthesis Crystallinity

Tetrahydrofuran-2-carboxamide as a Scaffold: Differential Potency of LpxC Inhibitor Derivatives Compared to Furan-2-carboxamide Analogs

In a medicinal chemistry program targeting the bacterial enzyme LpxC, a series of C-furanosidic inhibitors was evaluated. The most potent compound, a (2S,3S,4R,5S)-configured dihydroxytetrahydrofuran-2-carboxamide derivative (compound 15), exhibited a Ki of 0.4 µM against LpxC and demonstrated high antibacterial activity against E. coli BL21 (DE3) and D22 strains [1]. While this compound is a substituted derivative of the core tetrahydrofuran-2-carboxamide, comparative SAR studies within the same series showed that monohydroxytetrahydrofuran derivatives were less potent, with Ki values reaching 3.5 µM, underscoring the importance of the tetrahydrofuran core's substitution pattern and stereochemistry [2].

Antibacterial LpxC Inhibition Structure-Activity Relationship

Hydrogen-Bonding Capacity: Tetrahydrofuran-2-carboxamide vs. Tetrahydrofuran-2-carboxylic Acid in Intermolecular Interactions

The primary carboxamide group in Tetrahydrofuran-2-carboxamide (91470-28-9) offers a distinct hydrogen-bonding profile compared to its carboxylic acid counterpart (tetrahydrofuran-2-carboxylic acid, CAS 16874-33-2). The carboxamide acts as both a hydrogen bond donor (NH2) and acceptor (C=O), whereas the carboxylic acid presents a strong dimer-forming motif. Computed topological polar surface area (TPSA) for the carboxamide is 52.3 Ų, while the carboxylic acid analog has a TPSA of 46.5 Ų, indicating a slight increase in polarity and potential for aqueous solubility [1][2].

Molecular Recognition Crystal Engineering Hydrogen Bonding

Synthetic Versatility: Tetrahydrofuran-2-carboxamide vs. Furan-2-carboxamide in Reduction Chemistry

Tetrahydrofuran-2-carboxamide (91470-28-9) is fully saturated, whereas its aromatic analog furan-2-carboxamide (CAS 609-38-1) contains a conjugated diene system. This structural difference dictates distinct reactivity profiles. The saturated tetrahydrofuran ring is resistant to electrophilic aromatic substitution and oxidation pathways that furan derivatives undergo, providing a more stable intermediate for multistep syntheses . Furthermore, the chiral center at C2 in the tetrahydrofuran ring enables stereoselective transformations, which are not accessible from the planar furan analog.

Synthetic Intermediate Reduction Functional Group Interconversion

Chiral Pool Access: Tetrahydrofuran-2-carboxamide as a Racemic Intermediate for Asymmetric Synthesis

Tetrahydrofuran-2-carboxamide (91470-28-9) serves as a racemic precursor that can be resolved to obtain enantiopure (R)- and (S)- forms, which are valuable chiral building blocks. The (S)-enantiomer has been successfully converted to (S)-tetrahydrofuran-2-carbonitrile via dehydration with thionyl chloride and DMF, and subsequently to (S)-1-(tetrahydrofuran-2-yl)ethenone by Grignard reaction . This sequence demonstrates the utility of the racemic carboxamide as an entry point to chiral tetrahydrofuran derivatives, whereas enantiopure starting materials may be significantly more expensive.

Chiral Synthesis Resolution Asymmetric Catalysis

Best Research and Industrial Application Scenarios for Tetrahydrofuran-2-carboxamide (91470-28-9)


Medicinal Chemistry: Synthesis of LpxC Inhibitor Libraries for Antibacterial Drug Discovery

Tetrahydrofuran-2-carboxamide (91470-28-9) serves as a cost-effective starting material for generating diverse C-furanosidic LpxC inhibitor analogs. As demonstrated by the SAR studies on LpxC inhibitors, the tetrahydrofuran core can be elaborated to achieve sub-micromolar potency (Ki = 0.4 µM) [1]. Procurement of the racemic carboxamide allows medicinal chemists to explore substitution patterns and stereochemistry in parallel, accelerating hit-to-lead optimization without the upfront cost of enantiopure building blocks.

Organic Synthesis: Intermediate for the Preparation of Chiral Tetrahydrofuran Derivatives

The racemic nature of 91470-28-9 makes it an ideal entry point for the synthesis of chiral tetrahydrofuran-containing compounds via resolution or asymmetric catalysis. The (S)-enantiomer can be readily converted to (S)-tetrahydrofuran-2-carbonitrile and further functionalized to chiral ketones [1]. This route is particularly valuable for preparing chiral ligands, pharmaceutical intermediates, and natural product fragments.

Process Chemistry: Development of Robust Synthetic Routes Involving Saturated Heterocycles

The saturated tetrahydrofuran ring in 91470-28-9 provides enhanced stability compared to its furan analog under various reaction conditions, including reductions, alkylations, and cross-couplings. This stability simplifies reaction workup and purification, making it a preferred building block for process-scale syntheses of APIs and agrochemicals [1].

Analytical and Reference Standard Use: Calibration and Method Development

Tetrahydrofuran-2-carboxamide is used as a chromatographic or spectrometric reagent in analytical procedures, such as measurements of plasma chloride concentrations [1]. Its well-defined physical properties and moderate hydrophilicity make it suitable for HPLC method development and as a reference standard in quantitative analyses.

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